molecular formula C21H23NO3 B12282782 Fmoc-D-Leu-aldehyde

Fmoc-D-Leu-aldehyde

Cat. No.: B12282782
M. Wt: 337.4 g/mol
InChI Key: NTFTULBKHJJQAW-UHFFFAOYSA-N
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Description

Fmoc-D-Leu-aldehyde: is a derivative of the amino acid leucine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Leu-aldehyde typically involves the protection of the amino group of D-leucine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Deprotection: Piperidine in dimethylformamide.

Major Products Formed:

    Oxidation: Fmoc-D-Leu-carboxylic acid.

    Reduction: Fmoc-D-Leu-alcohol.

    Deprotection: D-Leu-aldehyde.

Scientific Research Applications

Chemistry: Fmoc-D-Leu-aldehyde is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins.

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for creating complex molecules used in drug development .

Mechanism of Action

The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both the fluorenylmethyloxycarbonyl protective group and the aldehyde functional group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate

InChI

InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24)

InChI Key

NTFTULBKHJJQAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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